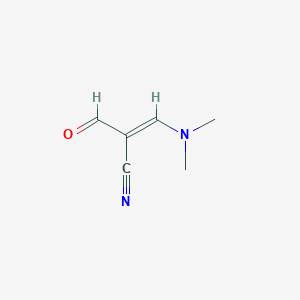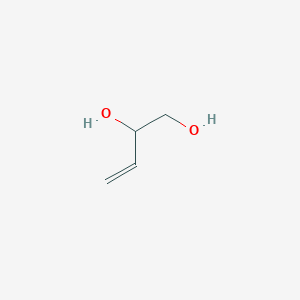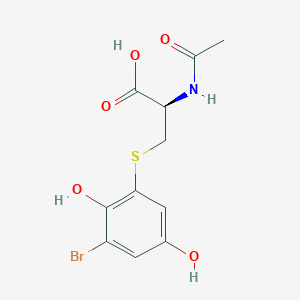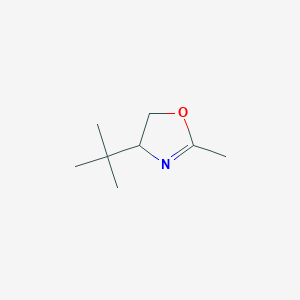
(E)-3-(Dimethylamino)-2-formylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Dimethylamino)-2-formylacrylonitrile, also known as DMFAN, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, volatile liquid with a strong odor, and it is highly soluble in water and organic solvents. DMFAN is a versatile reagent and has been used in a variety of fields including organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Isomerism and Molecular Interactions : A study explored the Z/E isomerism of a related compound, highlighting the importance of intermolecular interactions in determining the stability and properties of these isomers. The research provides insight into how subtle changes in molecular structure can significantly impact the physical and chemical properties of acrylonitrile derivatives (Renuka Devi Tammisetti et al., 2018).
Microwave-Assisted Synthesis : Another study demonstrated an efficient, eco-friendly synthesis method for polarized enamines, including derivatives of (E)-3-(Dimethylamino)-2-formylacrylonitrile, utilizing microwave radiation. This approach offers advantages in reaction speed and environmental impact (K. Chanda et al., 2005).
Chemical Reactivity and Derivatives
Reactivity with Amino Compounds : Research into the reactivity of 3-dimethylamino-2-formylpropenenitrile with various amino compounds has led to the synthesis of azomethines and derivatives with potential biological activity. This work underscores the compound's utility as a building block in organic synthesis (M. Jachak et al., 1993).
Fluorescence Properties : A study on the fluorescence improvement of pyridylacrylonitrile by dimethylaminophenyl-substitutions, including this compound derivatives, examined the effect of molecular packing on photochemical behavior. The findings have implications for the design of materials with enhanced optical properties (M. Percino et al., 2013).
Material Science and Biomedical Applications
Polymer Stability : A comparative study on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer, including this compound, provided insights into the stability of these compounds under various conditions, which is crucial for their application in material science (P. V. D. Wetering et al., 1998).
Antifouling Membranes : Research on the antifouling properties of zwitterionic ultrafiltration membranes composed of acrylonitrile and sulfobetaine copolymer, incorporating this compound, highlighted the compound's potential in improving membrane technology for water treatment and purification (Qiang Sun et al., 2006).
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-2-formylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXUDNMISMLAO-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13974-68-0 |
Source


|
| Record name | NSC128002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)







